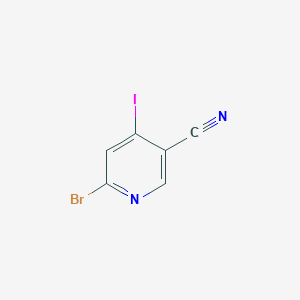![molecular formula C12H17N3O3S B2355774 3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide CAS No. 2224448-19-3](/img/structure/B2355774.png)
3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide is a complex organic compound featuring a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyridines. This method utilizes a substrate activation strategy to achieve high enantiomeric excess (up to 99%) and is efficient for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of high-performance liquid chromatography (HPLC) for the resolution of enantiomers, followed by further chemical modifications. The process aims to minimize waste and environmental impact while maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in functional groups and reactivity.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Another related compound with distinct chemical properties and applications.
Uniqueness
3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide is unique due to its combination of an ethenylsulfonyl group and a tetrahydropyrazolo[1,5-a]pyridinyl moiety. This combination imparts specific reactivity and binding properties, making it valuable for targeted applications in medicinal chemistry and synthetic organic chemistry .
Eigenschaften
IUPAC Name |
3-ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-2-19(17,18)8-6-12(16)13-11-9-10-5-3-4-7-15(10)14-11/h2,9H,1,3-8H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPVKOXZPGKKIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=NN2CCCCC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)



![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)


![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
